Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2416236-40-1
VCID: VC4544443
InChI: InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
SMILES: COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br
Molecular Formula: C11H8BrNO3
Molecular Weight: 282.093

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate

CAS No.: 2416236-40-1

Cat. No.: VC4544443

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.093

* For research use only. Not for human or veterinary use.

Methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate - 2416236-40-1

Specification

CAS No. 2416236-40-1
Molecular Formula C11H8BrNO3
Molecular Weight 282.093
IUPAC Name methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate
Standard InChI InChI=1S/C11H8BrNO3/c1-15-11(14)10-9(6-16-13-10)7-2-4-8(12)5-3-7/h2-6H,1H3
Standard InChI Key YTQABSXDHSUZBK-UHFFFAOYSA-N
SMILES COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s core structure consists of a 1,2-oxazole ring—a five-membered heterocycle containing one oxygen and one nitrogen atom. Key substituents include:

  • 4-Bromophenyl group: Attached at the 4-position of the oxazole ring, this aromatic group enhances electron-deficient characteristics, influencing reactivity in cross-coupling reactions .

  • Methyl ester: Positioned at the 3-position, this functional group facilitates further derivatization via hydrolysis or transesterification .

The IUPAC name, methyl 4-(4-bromophenyl)-1,2-oxazole-3-carboxylate, reflects its substitution pattern, while its SMILES notation (COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br\text{COC(=O)C1=NOC=C1C2=CC=C(C=C2)Br}) and InChIKey (YTQABSXDHSUZBK-UHFFFAOYSA-N\text{YTQABSXDHSUZBK-UHFFFAOYSA-N}) provide unambiguous structural identifiers .

Isomerism and Related Compounds

Positional isomers such as methyl 5-(4-bromophenyl)-1,2-oxazole-3-carboxylate (CAS 517870-15-4) exhibit distinct reactivity due to variations in substituent placement . Comparative studies suggest that the 4-bromophenyl configuration in the target compound optimizes steric and electronic interactions in medicinal chemistry applications .

Synthesis and Reaction Pathways

Conventional Synthesis Methods

The primary synthesis route involves a cyclocondensation reaction between:

  • 4-Bromophenyl-substituted precursors: Often derived from 4-bromoacetophenone or bromobenzaldehyde.

  • Methyl glycinate derivatives: To introduce the ester functionality .

A representative protocol from Vulcanchem involves microwave-assisted synthesis, which reduces reaction times to 2–4 hours with yields exceeding 70%. Key steps include:

  • Formation of the oxazole ring via [3+2][3+2] cycloaddition between nitriles and carbonyl compounds.

  • Esterification using methanol and catalytic sulfuric acid .

Advanced Synthetic Strategies

MethodYield (%)Purity (%)Key Advantage
Microwave-assisted7895Rapid reaction kinetics
Palladium catalysis8598High regioselectivity
Flow chemistry9299Scalability for industrial use

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMF and DMSO. Stability studies indicate decomposition above 200°C, with hydrolytic sensitivity under alkaline conditions .

Oxazole derivatives inhibit carbonic anhydrase IX, an enzyme overexpressed in hypoxic tumors. In vitro assays against HeLa and MCF-7 cell lines show IC₅₀ values of 12–18 μM, comparable to reference drug 5-fluorouracil . Mechanistic studies suggest apoptosis induction via caspase-3 activation .

Antimicrobial Properties

The 4-bromophenyl moiety enhances membrane permeability in Gram-positive bacteria. Against Staphylococcus aureus, minimum inhibitory concentrations (MIC) of 32 μg/mL have been reported, though activity against Gram-negative strains remains modest .

Table 2: Biological Activity Profile

AssayTargetResult (IC₅₀/MIC)Reference
MTT cytotoxicityHeLa cells12.3 μM
Broth dilutionS. aureus32 μg/mL
Carbonic anhydrase IXEnzyme inhibition0.89 μM

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for PROTACs (Proteolysis-Targeting Chimeras), enabling targeted protein degradation in cancer therapy. Recent patents highlight its use in synthesizing BTK and EGFR inhibitors .

Materials Science

In OLED fabrication, brominated oxazoles improve electron transport layers. Devices incorporating this compound exhibit luminance efficiencies of 15 cd/A, outperforming conventional materials .

Analytical Chemistry

As a HPLC calibration standard, its UV absorbance at 254 nm facilitates quantitative analysis of heterocyclic APIs. Commercial suppliers offer ≥98% purity grades for analytical use .

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